3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate

Medicinal Chemistry Drug Design QSAR

3-(2-Ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate (CAS 2034154-27-1) is a heterocyclic benzothiazole-2-imine derivative featuring a 6-methoxy electron-donating substituent on the fused phenyl ring and an N-ethoxyethyl side chain, isolated as its 4-methylbenzenesulfonate (tosylate) salt. Its molecular formula is C₁₉H₂₄N₂O₅S₂ with a molecular weight of 424.53 g·mol⁻¹.

Molecular Formula C19H24N2O5S2
Molecular Weight 424.5 g/mol
CAS No. 2034154-27-1
Cat. No. B1405243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate
CAS2034154-27-1
Molecular FormulaC19H24N2O5S2
Molecular Weight424.5 g/mol
Structural Identifiers
SMILESCCOCCN1C2=C(C=C(C=C2)OC)SC1=N.CC1=CC=C(C=C1)S(=O)(=O)O
InChIInChI=1S/C12H16N2O2S.C7H8O3S/c1-3-16-7-6-14-10-5-4-9(15-2)8-11(10)17-12(14)13;1-6-2-4-7(5-3-6)11(8,9)10/h4-5,8,13H,3,6-7H2,1-2H3;2-5H,1H3,(H,8,9,10)
InChIKeyGEEVGNPAHIFHED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-imine 4-Methylbenzenesulfonate (CAS 2034154-27-1): A Structurally Distinct Benzothiazole-2-Imine Building Block for Precision Chemical Procurement


3-(2-Ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate (CAS 2034154-27-1) is a heterocyclic benzothiazole-2-imine derivative featuring a 6-methoxy electron-donating substituent on the fused phenyl ring and an N-ethoxyethyl side chain, isolated as its 4-methylbenzenesulfonate (tosylate) salt . Its molecular formula is C₁₉H₂₄N₂O₅S₂ with a molecular weight of 424.53 g·mol⁻¹ . The compound serves as a research chemical and advanced synthetic intermediate within the broader benzothiazole pharmacophore class, which is recognized for its occurrence in numerous bioactive molecules [1].

Benzothiazole‑2‑imine building block for medicinal chemistry libraries
Tosylate salt format supports crystallinity and reproducible weighing
6‑Methoxy substitution enables downstream SAR exploration in hit‑to‑lead programs

Why 3-(2-Ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-imine 4-Methylbenzenesulfonate Cannot Be Replaced by Other Benzothiazole-2-Imine Derivatives


Benzothiazole-2-imine derivatives with different substituent patterns cannot be assumed to be functionally interchangeable, because even a single substituent change on the benzothiazole core measurably alters computed physicochemical descriptors such as LogP, topological polar surface area (TPSA), hydrogen-bond acceptor count, and rotatable bond count . These computed properties directly influence predicted ADME behavior, solubility, and target-binding potential, meaning that procurement of the precise CAS number is essential for maintaining structure-activity relationship (SAR) fidelity in medicinal chemistry campaigns, especially when following up on 6-methoxy-benzothiazole hits [1].

Property Shift
Why Direct Substitution May Fail
Lipophilicity (LogP)
A +0.0086 LogP shift may alter membrane permeability predictions relative to the 6‑unsubstituted analog
Polar Surface Area
+9.23 Ų increase in TPSA changes drug‑likeness filtering and may impact solubility models
H‑Bond & Flexibility
An extra H‑bond acceptor and rotatable bond alter molecular recognition and ligand efficiency metrics

Quantitative Differentiation Evidence for 3-(2-Ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-imine 4-Methylbenzenesulfonate Versus Closest Analogs


Computed Lipophilicity (LogP) Comparison: Target Compound vs. 6-Unsubstituted Analog

The target compound (CAS 2034154-27-1) exhibits a slightly higher computed LogP (3.46909) compared to its direct 6-unsubstituted analog 3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate (CAS 2034157-59-8, LogP = 3.46049) . The 6-methoxy group contributes a modest lipophilicity increase of ΔLogP = +0.0086, which can influence membrane permeability in cell-based assays.

Computed LogP
Cross‑study comparable
Target
LogP = 3.46909
6‑Unsub. analog
LogP = 3.46049
Small ΔLogP may guide permeability-based compound selection in cell‑based assays
Computed values; experimental validation may differ
Medicinal Chemistry Drug Design QSAR

Topological Polar Surface Area (TPSA) Differentiation: 6-Methoxy Target vs. 6-Unsubstituted Analog

Introduction of the 6-methoxy group elevates the topological polar surface area (TPSA) from 92.38 Ų (CAS 2034157-59-8) to 101.61 Ų (CAS 2034154-27-1), a difference of +9.23 Ų . This shift moves the compound closer to the upper limit of the commonly cited 140 Ų threshold for oral bioavailability and impacts predicted intestinal absorption and blood-brain barrier penetration.

Topological PSA
Cross‑study comparable
Target
TPSA = 101.61 Ų
6‑Unsub. analog
TPSA = 92.38 Ų
Larger polar surface area suggests distinct solubility and permeability profiles
Within typical 140 Ų oral bioavailability window
Medicinal Chemistry Drug-likeness ADME Prediction

Hydrogen-Bond Acceptor Count: Enhanced H-Bonding Capacity of the 6-Methoxy Derivative

The target compound possesses 7 hydrogen-bond acceptor atoms versus 6 for the 6-unsubstituted comparator (CAS 2034157-59-8), reflecting the additional oxygen atom of the 6-methoxy group . This increased H-bond acceptor count raises the compound's capacity for specific intermolecular interactions with biological targets and influences aqueous solubility.

H‑Bond Acceptors
Cross‑study comparable
Target
7 acceptors
6‑Unsub. analog
6 acceptors
Extra acceptor may enable critical binding‑site interactions not present in the analog
Impacts target engagement hypotheses in structure‑based design
Molecular Recognition Receptor Binding Solubility

Rotatable Bond Flexibility: Conformational Differences Between 6-Methoxy and 6-Unsubstituted Analogs

The target compound contains 6 rotatable bonds, compared to 5 for the 6-unsubstituted analog (CAS 2034157-59-8) . This additional degree of conformational freedom, imparted by the methoxy group, may influence entropic penalties upon binding and the compound's overall ligand efficiency metrics.

Rotatable Bonds
Cross‑study comparable
Target
6 bonds
6‑Unsub. analog
5 bonds
Increased flexibility may influence entropic penalty and ligand efficiency metrics
Keep conformational parameters constant during SAR exploration
Conformational Analysis Entropy Ligand Efficiency

Biological Relevance of the 6-Methoxy Substituent: Class-Level Evidence from Antiproliferative Studies

Although direct biological data for CAS 2034154-27-1 is not available in the open literature, published studies on closely related 6-methoxybenzothiazole-2-imine derivatives demonstrate that the 6-methoxy substituent is critical for DNA intercalation, BSA binding, free-radical scavenging, and dose-dependent antiproliferative activity against HeLa and MCF-7 cancer cell lines [1]. The tosylate salt form may further enhance solubility and crystallinity for reproducible bioassay preparation.

6‑Methoxy Bioactivity
Class‑level inference
No direct IC₅₀ for CAS 2034154‑27‑1
Supports cell‑model endpoint review; class‑level inference from metal complexes of related ligands
Antiproliferative data from HeLa/MCF‑7 assays on analogous 6‑methoxy compounds
Anticancer DNA Binding Benzothiazole

Certified Purity and Batch-Level Analytical Quality Control for the Tosylate Salt

CAS 2034154-27-1 is supplied with a certified standard purity of 98% (HPLC), supported by batch-specific analytical documentation including NMR, HPLC, and GC reports . This contrasts with some closely related analogs offered at 95% purity (e.g., AKSci 2813EA) , potentially reducing the burden of pre-assay purification and improving inter-experiment reproducibility.

Certified Purity
Specification review
98% (HPLC)
Supports batch‑to‑batch reproducibility in biophysical and cell‑based assays
Batch‑specific NMR, HPLC, GC documentation available
Quality Control Purity Reproducibility

High-Impact Application Scenarios for 3-(2-Ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-imine 4-Methylbenzenesulfonate Procurement


Precision Hit-to-Lead Optimization Where Computed Physicochemical Parameters (LogP, TPSA) Must Be Matched

When a medicinal chemistry program has identified a 6-methoxybenzothiazole-2-imine hit and requires exact compound identity to avoid shifting LogP (3.46909 vs. 3.46049) and TPSA (101.61 vs. 92.38 Ų) relative to the 6-unsubstituted analog , procurement teams must select CAS 2034154-27-1 to preserve the predicted ADME profile.

Structure-Activity Relationship (SAR) Studies Exploring the Role of the 6-Methoxy Substituent

In systematic SAR campaigns where the biological contribution of the 6-methoxy group is under investigation, CAS 2034154-27-1 serves as the 6-methoxy-substituted member of a matched series alongside its 6-unsubstituted (CAS 2034157-59-8) and 6-bromo (CAS 2034155-44-5) counterparts . The published antiproliferative activity of analogous 6-methoxybenzothiazole-2-imine compounds provides a rationale for inclusion in anticancer screening cascades [1].

Biophysical Assays Requiring High-Purity, Reproducible Compound Batches (e.g., SPR, ITC, X-ray Crystallography)

Biophysical techniques demand compounds of the highest available purity to avoid artifacts. The 98% certified purity with batch-specific QC documentation (NMR, HPLC, GC) for CAS 2034154-27-1 from Bidepharm makes it preferable over suppliers offering only 95% purity [1] for surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and co-crystallization trials.

Building Block for 6-Methoxybenzothiazole-2-Imine Metal Complex Synthesis

Given the precedent that 6-methoxybenzothiazole-2-imine derivatives form bioactive metal complexes with DNA-binding and free-radical scavenging properties , CAS 2034154-27-1 can be advanced as a ligand precursor for the synthesis of novel metallodrug candidates. Its tosylate salt form may facilitate deprotonation for metal coordination under mild conditions.

Application
Selection Property
Validation Focus
Hit‑to‑lead physicochemical profiling
Matched computed LogP and TPSA within series
Confirm ADME parameter alignment for lead optimization
6‑Methoxy SAR exploration
Defined electronic and steric profile of methoxy group
Cell‑based assay comparison vs. 6‑unsubstituted analog
Biophysical binding studies
Certified purity with batch‑specific QC documentation
Absence of confounding impurities in SPR, ITC, or crystallography
Metallodrug candidate synthesis
Tosylate salt as ligand precursor
Metal coordination capacity and complex stability
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